6-Nitroquipazine
Overview
Description
6-Nitro-2-piperazin-1-yl-quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a nitro group at the 6th position and a piperazine ring at the 2nd position of the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-piperazin-1-yl-quinoline typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 6th position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Piperazine Substitution: The nitrated quinoline is then reacted with piperazine to introduce the piperazine ring at the 2nd position. .
Industrial Production Methods
Industrial production of 6-Nitro-2-piperazin-1-yl-quinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Dichloromethane, triethylamine, various electrophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed
Reduction: 6-Amino-2-piperazin-1-yl-quinoline.
Substitution: Various N-substituted derivatives of 6-Nitro-2-piperazin-1-yl-quinoline.
Oxidation: Oxidized derivatives of the piperazine ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antituberculosis properties. .
Medicine: Potential use in the development of new antibiotics and antituberculosis drugs. .
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 6-Nitro-2-piperazin-1-yl-quinoline involves several molecular targets and pathways:
Comparison with Similar Compounds
6-Nitro-2-piperazin-1-yl-quinoline can be compared with other similar compounds, such as:
2-Piperazin-1-yl-quinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-2-piperazin-1-yl-quinoline:
Quinolone Antibiotics: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase but have different structural features and spectrum of activity
The uniqueness of 6-Nitro-2-piperazin-1-yl-quinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-nitro-2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-2-3-12-10(9-11)1-4-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBEAVVGFNWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044001 | |
Record name | 6-Nitroquipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-73-7 | |
Record name | 6-Nitroquipazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77372-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitroquipazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitroquipazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DU-24565 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28M0X094BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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